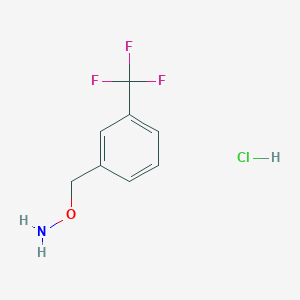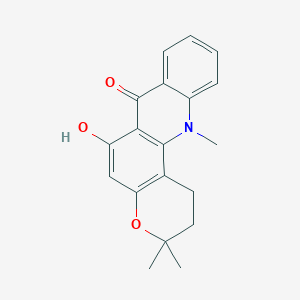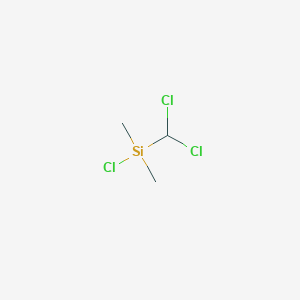![molecular formula C16H24N2O5 B094125 [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate CAS No. 1042-93-9](/img/structure/B94125.png)
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA belongs to the family of diazabicyclo compounds, which are known for their unique properties and diverse applications.
Mécanisme D'action
The mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune responses. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, including:
1. Development of more efficient synthesis methods for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its derivatives.
2. Investigation of the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential targets in cancer cells.
3. Development of new applications for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in materials science and catalysis.
4. Evaluation of the toxicity and safety of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in animal models.
5. Exploration of the potential of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Further research is needed to fully understand the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential applications in these fields.
Méthodes De Synthèse
The synthesis of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form a cyclized intermediate. This intermediate is then reacted with butyl acrylate to form the final product, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate.
Applications De Recherche Scientifique
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
Propriétés
Numéro CAS |
1042-93-9 |
|---|---|
Nom du produit |
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
Formule moléculaire |
C16H24N2O5 |
Poids moléculaire |
324.37 g/mol |
Nom IUPAC |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C16H24N2O5/c1-3-4-5-13-14(20)17-16(22)18(15(13)21)11-6-8-12(9-7-11)23-10(2)19/h11-13H,3-9H2,1-2H3,(H,17,20,22) |
Clé InChI |
BPUYNCJCQVSSST-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
SMILES canonique |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Synonymes |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



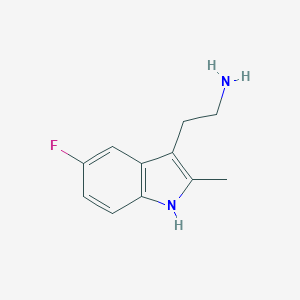
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
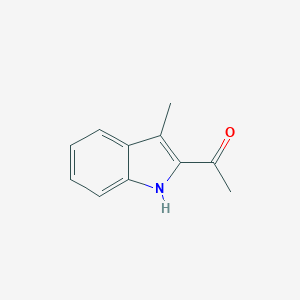
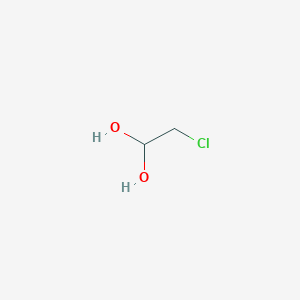
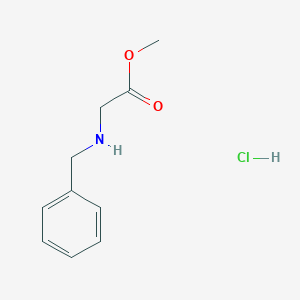
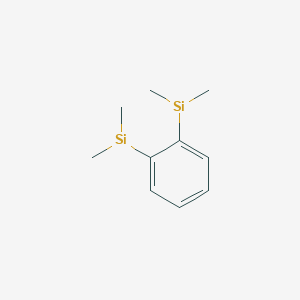

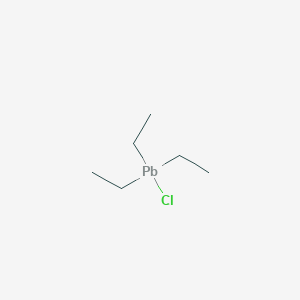

![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)

